molecular formula C13H8ClFN2O2S2 B4037192 N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide

N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide

Cat. No.: B4037192
M. Wt: 342.8 g/mol
InChI Key: WMXLYICDOKNDOB-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chloro group at the 6th position of the benzothiazole ring and a fluorobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable chloro-substituted aromatic aldehyde under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzothiazole derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine.

The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as dichloromethane or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: The sulfonamide group can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in the biosynthesis of pro-inflammatory mediators . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide is unique due to the presence of both chloro and fluorobenzenesulfonamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2O2S2/c14-8-1-6-11-12(7-8)20-13(16-11)17-21(18,19)10-4-2-9(15)3-5-10/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXLYICDOKNDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide
Reactant of Route 2
N-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzenesulfonamide

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